Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring and a 3-fluorophenyl substituent. Key functional groups include:
- 3-fluorophenyl group: Introduces electronegativity and influences π-π interactions.
- Piperidine-4-carboxylate ester: Modulates solubility and conformational flexibility.
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-6-5-7-15(22)12-14)25-10-8-13(9-11-25)20(28)29-4-2/h5-7,12-13,17,27H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEIHJUPVRUWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structural complexity includes a piperidine ring and various functional groups such as thiazole and fluorophenyl moieties. Its molecular formula is with a molecular weight of 459.52 g/mol. The synthesis typically involves multiple organic reactions that optimize yield and purity.
Targets and Pathways:
this compound primarily interacts with the following proteins:
- Activating Transcription Factor 4 (ATF4)
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB)
These interactions suggest that the compound may influence critical biochemical pathways such as:
- Endoplasmic Reticulum (ER) Stress Pathway : Involved in protein folding and quality control.
- NF-kB Inflammatory Pathway : Plays a significant role in regulating immune response and inflammation.
Biological Activity
Research indicates that this compound exhibits promising neuroprotective and anti-inflammatory properties. It has been shown to modulate inflammatory responses through the inhibition of NF-kB signaling, which is crucial in various inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotective | Reduces neuronal cell death in vitro | |
| Anti-inflammatory | Inhibits NF-kB pathway activation | |
| ER Stress Modulation | Alters protein folding dynamics | |
| Anticancer Potential | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
- Neuroprotection in Cellular Models : A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
- Anti-inflammatory Effects : In an experimental model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in serum samples, supporting its role in modulating inflammatory responses.
- Cancer Cell Line Studies : Preliminary investigations into its anticancer properties revealed that the compound could induce apoptosis in various cancer cell lines, including breast and lung cancer models. Mechanistic studies suggested that this effect may be mediated through the activation of caspase pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability under physiological conditions. Its lipophilicity may enhance cellular uptake, while its stability ensures prolonged activity within biological systems.
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: The target compound’s hydroxyl and fluorine groups position it as a candidate for kinase or GPCR targeting, with improved metabolic stability over chlorinated analogs.
- Optimization Opportunities : Replacing piperidine with piperazine (Compound A) could enhance solubility but may require balancing basicity for bioavailability .
Q & A
Q. What are the key challenges in optimizing the synthetic yield of this compound, and what methodological adjustments can address them?
The synthesis involves multi-step reactions (e.g., cyclization, coupling, esterification) requiring precise control of temperature, solvent polarity, and catalyst selection. For example, the thiazolo-triazole core formation is sensitive to reaction time and pH, with yields dropping if acidic conditions exceed pH 4–6 . Optimizing purification steps (e.g., column chromatography with gradients of ethyl acetate/hexane) improves purity (>95% by HPLC).
Key Parameters for Optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (thiazole formation) | <60°C: incomplete reaction; >80°C: decomposition |
| Solvent | DMF or THF (coupling steps) | Polar aprotic solvents enhance nucleophilic substitution |
| Catalyst | Triethylamine (for esterification) | Base concentration >5% causes side reactions |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazolo-triazole ring (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 459.57) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine-4-carboxylate moiety .
Q. How can initial biological screening assays be designed to evaluate its NLRP3 inflammasome inhibition potential?
- In vitro models : Use LPS-primed THP-1 macrophages, measure IL-1β secretion via ELISA after ATP/nigericin stimulation .
- Dose-response analysis : Test concentrations from 1 nM–100 µM; IC₅₀ values <10 µM suggest therapeutic relevance.
- Control compounds : Include MCC950 (known NLRP3 inhibitor) to benchmark activity .
Advanced Research Questions
Q. What strategies can resolve contradictory data between in vitro bioactivity and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability due to esterase-mediated hydrolysis). Solutions:
- Prodrug modification : Replace the ethyl ester with a tert-butyl group to enhance metabolic stability .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) in rodent models using LC-MS/MS; aim for t₁/₂ >4 hours.
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs .
Q. How can structure-activity relationship (SAR) studies guide the optimization of its anti-inflammatory activity?
- Core modifications : Replace the 3-fluorophenyl group with a 4-fluorophenyl analog to enhance hydrophobic interactions with NLRP3 .
- Piperidine substitution : Introduce a methyl group at the 3-position of piperidine to improve binding affinity (ΔG < -8 kcal/mol in docking studies) .
- Thiazolo-triazole ring : Test 6-hydroxy vs. 6-methoxy derivatives; hydroxyl groups improve solubility but may reduce membrane permeability .
Q. What experimental approaches validate the compound’s selectivity for NLRP3 over other inflammasomes (e.g., NLRC4, AIM2)?
- Knockout models : Compare IL-1β secretion in NLRP3⁻/⁻ vs. wild-type macrophages .
- Multiplex cytokine profiling : Use Luminex assays to rule off-target effects on TNF-α or IL-6 pathways.
- Cryo-EM studies : Resolve compound-NLRP3 binding interactions at <3 Å resolution to confirm direct targeting .
Methodological Challenges and Solutions
Q. How to address low reproducibility in synthesizing the thiazolo-triazole core?
- Stepwise monitoring : Use in situ FTIR to track intermediate formation (e.g., disappearance of thioamide C=S stretch at 1100 cm⁻¹) .
- Quality control of reagents : Ensure hydrazine hydrate purity >98% to prevent byproducts during cyclization .
Q. What computational tools predict metabolic liabilities of the ethyl ester group?
- In silico metabolism : Use Schrödinger’s ADMET Predictor to identify esterase cleavage sites.
- Docking simulations : Map interactions with human carboxylesterase 1 (CES1) using AutoDock Vina .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile discrepancies between computational predictions and experimental data?
- Experimental validation : Perform shake-flask assays at pH 7.4 (PBS buffer) and compare with ChemAxon logP predictions.
- Co-solvent strategies : Use 10% DMSO/water mixtures to achieve >1 mg/mL solubility for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
